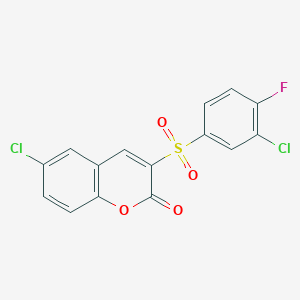
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as CH223191, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of effects on cellular processes, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of the aryl hydrocarbon receptor (AhR). This receptor is involved in a variety of cellular processes, including cell proliferation and differentiation, and has been implicated in the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may make it useful in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. Additionally, its effects on a variety of cellular processes make it a versatile tool for studying cellular signaling pathways. One limitation of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are a variety of potential future directions for research on 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of the AhR pathway. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, which may lead to the development of new drugs with similar effects. Finally, there is potential for the use of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their efficacy.
Synthesis Methods
The synthesis of 6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves a multi-step process that begins with the reaction of 4-chloro-3-fluorophenol with thionyl chloride to form 4-chloro-3-fluorophenyl chloride. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride to form the desired product.
Scientific Research Applications
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
6-chloro-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULBCBMYVSADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

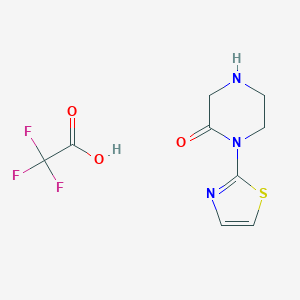
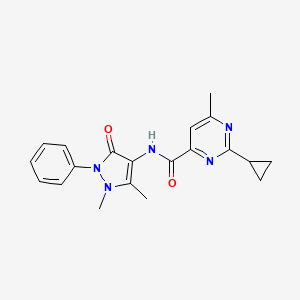
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)
![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)
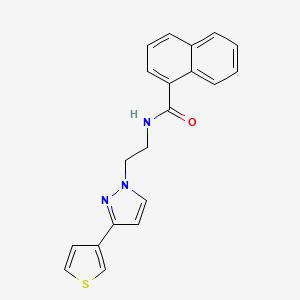
![Benzo[b]thiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2697318.png)
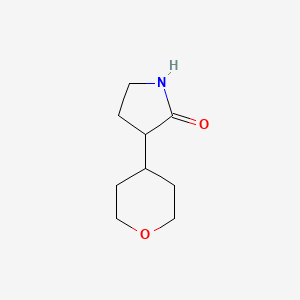
![5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2697322.png)
![N-[4-[[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2697323.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)
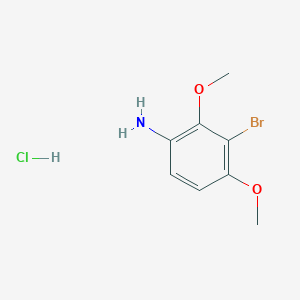
![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)